molecular formula C14H27NO2 B2462344 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide CAS No. 1396876-81-5

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide

Cat. No.: B2462344
CAS No.: 1396876-81-5
M. Wt: 241.375
InChI Key: BXQATWLZHRGGPD-UHFFFAOYSA-N
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Description

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide is a chemical compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxy group, and a dimethylpentyl chain attached to an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide typically involves the reaction of cyclopentylamine with 3-hydroxy-4,4-dimethylpentanoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, tosylates, or other electrophiles in the presence of a base.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide involves its interaction with specific molecular targets and pathways. The hydroxy group may participate in hydrogen bonding with biological molecules, while the acetamide moiety can interact with enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide: Unique due to its specific structural features.

    This compound analogs: Compounds with similar structures but different substituents on the cyclopentyl or acetamide groups.

Uniqueness

This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-cyclopentyl-N-(3-hydroxy-4,4-dimethylpentyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO2/c1-14(2,3)12(16)8-9-15-13(17)10-11-6-4-5-7-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXQATWLZHRGGPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CCNC(=O)CC1CCCC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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